2-(1-Methylcyclohexyl)propan-2-ol

Catalog No.
S14008746
CAS No.
27331-02-8
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Methylcyclohexyl)propan-2-ol

CAS Number

27331-02-8

Product Name

2-(1-Methylcyclohexyl)propan-2-ol

IUPAC Name

2-(1-methylcyclohexyl)propan-2-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-9(2,11)10(3)7-5-4-6-8-10/h11H,4-8H2,1-3H3

InChI Key

DQSDYNZBPQDQMI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C(C)(C)O

2-(1-Methylcyclohexyl)propan-2-ol, also known as 2-(1-Methylcyclohexyl)-2-propanol, is an organic compound with the molecular formula C10H20OC_{10}H_{20}O and a molecular weight of approximately 156.27 g/mol. This compound features a tertiary alcohol structure, characterized by a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. The presence of the methylcyclohexyl group contributes to its unique physical and chemical properties.

  • Oxidation: This compound can be oxidized to form 2-(1-Methylcyclohexyl)propanal or 2-(1-Methylcyclohexyl)propanone using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced back from its ketone form using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with halogens through reactions with thionyl chloride or phosphorus tribromide, resulting in the formation of alkyl halides .

These reactions highlight its versatility in organic synthesis and potential for further functionalization.

Research into the biological activity of 2-(1-Methylcyclohexyl)propan-2-ol indicates that it may have interesting interactions within biological systems. Its hydroxyl group allows for hydrogen bonding with various biomolecules, which could influence enzyme activity and biochemical pathways. Additionally, due to the hydrophobic nature of the cyclohexane ring, this compound may affect membrane fluidity and permeability, potentially impacting cellular processes.

The synthesis of 2-(1-Methylcyclohexyl)propan-2-ol can be achieved through several methods:

  • Hydrogenation: One common method involves the hydrogenation of 2-(1-Methylcyclohexyl)propanal using palladium on carbon as a catalyst under mild conditions.
  • Reduction: Another approach includes the reduction of 2-(1-Methylcyclohexyl)propanone using sodium borohydride or lithium aluminum hydride as reducing agents.

These methods are effective for producing high yields of the desired alcohol.

Studies focusing on the interactions of 2-(1-Methylcyclohexyl)propan-2-ol with biological molecules indicate that it may modulate various biochemical pathways. Its mechanism involves forming hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function. Additionally, its hydrophobic characteristics allow it to interact favorably with lipid membranes, which may alter membrane dynamics and cellular signaling processes .

Several compounds share structural similarities with 2-(1-Methylcyclohexyl)propan-2-ol. Here are some notable examples:

Compound NameStructure TypeKey Features
Propan-1-olPrimary alcoholStraight-chain structure
Propan-2-olSecondary alcoholIsomeric form with different physical properties
CyclohexanolCycloalcoholCyclohexane ring with a hydroxyl group

Uniqueness

The uniqueness of 2-(1-Methylcyclohexyl)propan-2-ol lies in its combination of a cyclohexane ring and a propanol chain. This specific structure imparts distinct physical properties, such as a higher boiling point compared to straight-chain alcohols, and unique reactivity patterns that are not observed in other similar compounds. Its tertiary alcohol nature also influences its stability and reactivity in chemical transformations .

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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